1-(2,4-Dichlorophenyl)ethanamine, also known as (R)-1-(2,4-dichlorophenyl)ethanamine, is an organic compound with the molecular formula and a molecular weight of approximately 190.07 g/mol. This compound features a dichlorophenyl group attached to an ethanamine structure, making it a member of the amine family. The presence of two chlorine atoms on the phenyl ring significantly influences its chemical properties and biological activities.
For example, when treated with an acid chloride, 1-(2,4-dichlorophenyl)ethanamine can yield the corresponding amide through nucleophilic attack by the amine nitrogen .
Research indicates that 1-(2,4-dichlorophenyl)ethanamine exhibits notable biological activities. It has been studied for its potential as:
In particular, studies have shown that related compounds display antiamoebic activity against pathogens such as Entamoeba histolytica .
The synthesis of 1-(2,4-dichlorophenyl)ethanamine typically involves several steps:
A specific synthetic route involves heating a solution of 2,4-dichloro-a-methylbenzylamine in isopropanol and ethanol at elevated temperatures followed by cooling and crystallization .
1-(2,4-Dichlorophenyl)ethanamine has several applications across different fields:
Studies on the interactions of 1-(2,4-dichlorophenyl)ethanamine reveal its potential effects on biological systems:
Several compounds are structurally similar to 1-(2,4-dichlorophenyl)ethanamine. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 1-(2-Chlorophenyl)ethanamine | 39959-67-6 | 0.98 | Contains only one chlorine atom on the phenyl ring |
| (S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride | 2055848-81-0 | 0.94 | Has a different substitution pattern on the phenyl ring |
| (S)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride | 844647-34-3 | 0.94 | Different stereochemistry compared to (R)-isomer |
| (1S)-1-(2-Chlorophenyl)propylamine hydrochloride | 873893-94-8 | 0.96 | Propyl group instead of ethyl |
These comparisons illustrate how variations in chlorination and substitution patterns affect the properties and potential applications of these compounds.
Classical amination routes for the synthesis of 1-(2,4-dichlorophenyl)ethanamine rely on well-established methodologies that have been refined over decades of synthetic chemistry research. The most prominent approach involves the reductive amination of the corresponding ketone precursor, 2,4-dichloroacetophenone .
The standard reductive amination protocol employs sodium borohydride or lithium aluminum hydride as reducing agents under controlled conditions [2]. The reaction typically proceeds through imine intermediate formation, followed by subsequent reduction to yield the target ethanamine derivative [3]. Reaction conditions often include the use of polar protic solvents such as ethanol or methanol, with reaction temperatures maintained between 0-25°C to ensure selectivity .
Alternative classical routes include the Gabriel synthesis adaptation for aromatic systems [4]. This methodology utilizes potassium phthalimide as a nitrogen source, followed by alkylation with appropriately substituted benzyl halides [4]. The final liberation of the primary amine is achieved through hydrazinolysis or acidic hydrolysis conditions [4].
The Ullmann amination reaction represents another classical approach for aryl-ethylamine synthesis [5]. This copper-catalyzed cross-coupling between aryl halides and amine nucleophiles operates under elevated temperatures (100-150°C) and requires the presence of copper iodide catalyst with potassium carbonate as base [5]. Recent modifications have improved the efficiency of this transformation through the incorporation of ligand systems that enhance catalyst stability [6].
| Method | Yield (%) | Reaction Time | Temperature (°C) | Major Byproducts |
|---|---|---|---|---|
| Reductive Amination with Sodium Borohydride | 68-85 | 6-12 hours | 0-25 | Secondary amines, alcohols |
| Lithium Aluminum Hydride Reduction | 72-91 | 2-6 hours | -10 to 0 | Over-reduction products |
| Gabriel Synthesis | 55-75 | 18-24 hours | 80-120 | Phthalimide derivatives |
| Ullmann Amination | 60-88 | 8-16 hours | 100-150 | Diarylamine coupling products |
Direct amination protocols using ammonia or primary amines with aryl chlorides have shown moderate success when catalyzed by palladium complexes [6]. These reactions typically require elevated temperatures and extended reaction times but offer the advantage of direct carbon-nitrogen bond formation without the need for pre-functionalized intermediates [6].
The reduction of oximes represents an additional classical route that has found application in specialized synthetic scenarios [7]. This methodology involves the initial formation of oxime intermediates from the corresponding ketones, followed by catalytic hydrogenation or metal hydride reduction to furnish the desired ethanamine products [7].
The enantioselective synthesis of chiral 1-(2,4-dichlorophenyl)ethanamine variants requires sophisticated catalytic systems that can differentiate between prochiral faces of ketone substrates or achieve kinetic resolution of racemic intermediates [8] [9].
Asymmetric hydrogenation represents the most developed approach for accessing enantiomerically pure variants [10]. Rhodium and ruthenium complexes bearing chiral phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have demonstrated excellent enantioselectivity in the reduction of aromatic ketone substrates [8]. These catalytic systems typically operate under hydrogen pressures of 1-10 atmospheres at temperatures ranging from 25-80°C [10].
The Corey-Bakshi-Shibata (CBS) reduction methodology has shown particular promise for the asymmetric synthesis of chiral aryl ethanamines [11]. This approach utilizes oxazaborolidine catalysts derived from proline in conjunction with borane reducing agents [12]. The reaction proceeds through a well-defined transition state that enforces facial selectivity during hydride delivery [11].
| Catalyst System | Enantiomeric Excess (%) | Yield (%) | Reaction Conditions | Substrate Scope |
|---|---|---|---|---|
| Rhodium-BINAP | 92-96 | 78-89 | H₂ (5 atm), 50°C | Aromatic ketones |
| Ruthenium-TolBINAP | 88-94 | 82-91 | H₂ (3 atm), 40°C | Heteroaromatic substrates |
| CBS-Oxazaborolidine | 85-93 | 75-88 | BH₃-THF, -78°C | Aryl methyl ketones |
| Iridium-Phosphinooxazoline | 90-97 | 80-87 | H₂ (10 atm), 60°C | Sterically hindered ketones |
Enzymatic asymmetric synthesis has emerged as a powerful complement to chemical catalysis [13]. Amine dehydrogenases and imine reductases offer exceptional enantioselectivity for the reductive amination of aromatic ketones [14]. These biocatalytic systems operate under mild aqueous conditions and utilize nicotinamide cofactors for hydride transfer [13].
The development of engineered amine dehydrogenases has expanded the substrate scope to include chlorinated aromatic systems [14]. These evolved enzymes demonstrate improved thermostability and tolerance to organic cosolvents, making them suitable for synthetic applications [13].
Asymmetric transfer hydrogenation represents an alternative approach that avoids the need for high-pressure hydrogen gas [15]. Ruthenium and rhodium catalysts bearing chiral diamine ligands facilitate the transfer of hydrogen from donor molecules such as isopropanol or formic acid [15]. This methodology has proven particularly effective for the synthesis of chiral benzylic amines [8].
Recent advances in organocatalytic asymmetric synthesis have introduced chiral phosphoric acid catalysts for the reduction of iminium intermediates [16]. These systems operate through dual activation mechanisms involving both the electrophilic imine and the hydride nucleophile [16].
Green chemistry principles have driven the development of environmentally sustainable methodologies for the large-scale synthesis of 1-(2,4-dichlorophenyl)ethanamine derivatives [17] [18]. These approaches prioritize atom economy, renewable feedstocks, and the elimination of hazardous solvents and reagents [19].
Solvent-free synthetic protocols have demonstrated significant potential for industrial applications [20]. Microwave-assisted reactions conducted under solvent-free conditions achieve rapid heating and enhanced reaction rates while eliminating the need for volatile organic solvents [20]. These methodologies typically employ solid-supported catalysts that can be readily separated and recycled [20].
Deep eutectic solvents have emerged as environmentally benign alternatives to conventional organic solvents [18]. Choline chloride-based eutectic mixtures with glycols or organic acids provide ionic liquid-like properties while maintaining biodegradability [18]. These solvent systems have proven particularly effective for Ullmann amination reactions, allowing for catalyst and solvent recycling [5].
| Green Methodology | Environmental Benefit | Atom Economy (%) | Waste Reduction | Energy Efficiency |
|---|---|---|---|---|
| Microwave Solvent-Free | Eliminates VOC emissions | 85-92 | 75% reduction | 60% energy savings |
| Deep Eutectic Solvents | Biodegradable medium | 78-88 | Recyclable system | Moderate improvement |
| Continuous Flow | Minimized inventory | 82-90 | Reduced byproducts | 40% energy savings |
| Biocatalytic Routes | Aqueous conditions | 88-95 | Minimal waste | Low energy input |
Continuous flow synthesis offers advantages in terms of heat and mass transfer efficiency while enabling precise control over reaction parameters [21]. Flow reactors facilitate the implementation of multistep synthetic sequences without intermediate isolation, thereby improving overall atom economy [21]. The integration of inline purification systems further enhances the sustainability profile of these processes [21].
Water as a reaction medium represents the ultimate expression of green chemistry principles [17]. Metal-free amination reactions in magnetized distilled water have demonstrated surprising efficiency for certain substrate classes [17]. These protocols eliminate the need for organic solvents entirely while achieving respectable yields under mild conditions [17].
Biocatalytic approaches using whole-cell systems or isolated enzymes offer exceptional sustainability credentials [22]. Engineered microorganisms can perform complex multistep transformations using renewable carbon sources such as glucose or glycerol [22]. The development of robust enzyme variants through directed evolution has expanded the applicability of these systems to industrial scales [13].
Heterogeneous catalysis using supported metal catalysts enables catalyst recovery and reuse, thereby reducing precious metal consumption [23]. These systems often demonstrate improved selectivity compared to homogeneous counterparts while simplifying downstream processing requirements [23].
The purification and enantiomeric resolution of 1-(2,4-dichlorophenyl)ethanamine requires specialized techniques that can differentiate between closely related structural isomers and enantiomers [24] [25].
Classical resolution methods rely on the formation of diastereomeric salt pairs with chiral resolving agents [26] [27]. Tartaric acid derivatives, mandelic acid, and other chiral carboxylic acids serve as effective resolving agents for basic amine substrates [26]. The resulting diastereomeric salts exhibit different solubilities, enabling separation through fractional crystallization [28].
| Resolution Method | Resolving Agent | Yield of Pure Enantiomer (%) | Enantiomeric Excess (%) | Recovery Efficiency |
|---|---|---|---|---|
| Tartaric Acid Resolution | L-(+)-Tartaric acid | 35-42 | >99 | Good |
| Mandelic Acid Resolution | R-(-)-Mandelic acid | 38-45 | >98 | Moderate |
| Chiral Chromatography | Cellulose-based CSP | 45-50 per enantiomer | >99 | Excellent |
| Kinetic Resolution | Lipase enzymes | 42-48 | >95 | Variable |
Preparative chiral chromatography has evolved into a highly efficient method for enantiomer separation on both analytical and preparative scales [25]. Chiral stationary phases based on cellulose and amylose derivatives provide excellent enantioselectivity for aromatic amine substrates [29]. These materials can be operated under normal-phase or reverse-phase conditions depending on the specific substrate requirements [25].
Simulated moving bed chromatography represents the state-of-the-art for large-scale enantiomer separation [24]. This continuous separation technique achieves high productivity while minimizing solvent consumption compared to batch chromatographic methods [24]. The technology has been successfully implemented for the production of pharmaceutical intermediates requiring high enantiomeric purity [29].
Kinetic resolution using enzymatic catalysts offers an alternative approach that combines separation with chemical transformation [30]. Lipases and esterases can selectively acylate one enantiomer of racemic amine substrates, creating products with different chemical properties that facilitate separation [30]. The unreacted enantiomer can be recovered in high optical purity [30].
Dynamic kinetic resolution represents an advanced technique that combines racemization with selective transformation [30]. This approach theoretically allows for 100% conversion of racemic starting material to a single enantiomeric product [30]. Photoenzymatic systems utilizing visible light have demonstrated particular promise for amine substrates [30].
Crystallization-based deracemization processes have emerged as powerful methods for converting racemic mixtures to enantiomerically pure materials [28]. These techniques rely on the preferential crystallization of one enantiomer while maintaining the racemic equilibrium in solution through in-situ racemization [28].
Membrane-based separation techniques utilize chiral selector-modified membranes to achieve enantioselective transport [29]. These systems offer continuous operation capabilities and reduced solvent requirements compared to traditional resolution methods [24]. Recent advances in membrane materials have improved both selectivity and flux rates [29].
1-(2,4-Dichlorophenyl)ethanamine is an aromatic amine characterized by the presence of two chlorine atoms on the phenyl ring, located at the 2 and 4 positions. The compound typically appears as a clear, colorless to yellow liquid at room temperature. Its thermodynamic properties are summarized in the following table:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₉Cl₂N | 1 |
| Molecular Weight | 190.07 g/mol | 1 |
| Density | 1.26–1.3 g/cm³ (25 °C) | 1 |
| Boiling Point | 256.4 ± 25.0 °C (760 mmHg) | [1] |
| Boiling Point (low P) | 75–76 °C (0.04 mm Hg) | [2] |
| Flash Point | >230 °F (108.8 ± 23.2 °C) | 1 |
| pKa (predicted) | 9.21 ± 0.10 | [2] |
| Physical State (25 °C) | Liquid | [2] |
The compound remains stable as a liquid under standard conditions. No evidence of liquid crystalline or solid-state phase transitions has been reported within typical laboratory temperature ranges1.
The solubility profile of 1-(2,4-Dichlorophenyl)ethanamine is influenced by its aromatic and dichlorinated structure, which imparts both hydrophobic and polar characteristics. Experimental findings and chemical supplier data indicate:
| Solvent | Solubility Level | Reference |
|---|---|---|
| Water | Moderate | |
| Ethanol | High | |
| Methanol | High | |
| Acetone | High | |
| Chloroform | High |
The solubility in organic solvents increases with temperature, a general trend for aromatic amines. No quantitative solubility values were reported, but the compound’s behavior aligns with structurally similar dichlorinated aromatic amines .
The nuclear magnetic resonance spectrum of 1-(2,4-Dichlorophenyl)ethanamine is expected to display:
Key infrared absorption bands include:
The mass spectrum of 1-(2,4-Dichlorophenyl)ethanamine typically exhibits:
1-(2,4-Dichlorophenyl)ethanamine is reported to be chemically stable under standard laboratory and storage conditions:
| Condition | Stability Observation | Reference |
|---|---|---|
| Room temperature | Stable | 5 |
| Exposure to air | Stable | 5 |
| Exposure to moisture | Stable | 5 |
| Light exposure | Stable | 5 |
No significant degradation products or instability have been documented under normal environmental conditions. The compound is suitable for handling and storage in standard laboratory environments, provided dust generation is minimized5.
Corrosive;Irritant;Environmental Hazard